Application: This compound is used in chemical synthesis.
Method of Application: The specific methods of application can vary widely depending on the particular synthesis being performed.
Results: The outcomes of the synthesis would depend on the specific reaction being performed.
Method of Application: The compound was used in the synthesis of 1-(6-isocyanatohexyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)urea (UPy-NCO) and 2-(((6-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2- yl)ureido)hexyl)carbamoyl)oxy)ethyl acrylate (UPyA).
Results: The reaction yielded the desired UPyA product with 89% yield.
Application: This compound is used in the synthesis of Furan-protected Maleic Anhydride (Fp-MAn).
Method of Application: Maleic anhydride (MAn, 68.6g, 0.700 mol) was added to a round bottom flask containing a magnetic stirrer bar and dissolved in 350 mL of toluene. The reaction mixture was heated to 80 °C, at which point furan (76.3 mL, 71.4g, 1.05 mol) was added. The reaction mixture was capped with a glass stopper and allowed to cool to room temperature.
Results: The reaction yielded a white precipitate.
Application: This compound is used in pharmaceutical research.
Method of Application: The specific methods of application can vary widely depending on the particular research being performed.
Results: The outcomes of the research would depend on the specific reaction being performed.
Application: This compound is used in material science.
Application: This compound is used in life science research.
The key feature of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is the presence of two fused rings: a five-membered furan ring and a six-membered anhydride ring connected by an epoxy bridge. The "epoxy" designation refers to the oxygen bridge between two carbon atoms (C-4 and C-7) within the molecule []. The "a" prefix in the name indicates a specific stereochemistry, but detailed information on the spatial arrangement is not readily available.